molecular formula C9H11F3O2 B13295354 2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]acetic acid

2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]acetic acid

Cat. No.: B13295354
M. Wt: 208.18 g/mol
InChI Key: IHTSSULWRABKPS-WAYWQWQTSA-N
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Description

2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]acetic acid is a chemical compound with the molecular formula C₉H₁₁F₃O₂ and a molecular weight of 208.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexylidene ring, which is further connected to an acetic acid moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]acetic acid typically involves the trifluoromethylation of cyclohexylidene intermediates. One common method includes the use of radical trifluoromethylation techniques, where carbon-centered radical intermediates are generated and subsequently reacted with trifluoromethylating agents . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]acetate: An ester derivative with similar chemical properties.

    2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]ethanoic acid: A compound with a slightly different structure but similar functional groups.

Uniqueness

2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]acetic acid is unique due to its specific trifluoromethyl group attached to the cyclohexylidene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H11F3O2

Molecular Weight

208.18 g/mol

IUPAC Name

(2Z)-2-[3-(trifluoromethyl)cyclohexylidene]acetic acid

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h5,7H,1-4H2,(H,13,14)/b6-5-

InChI Key

IHTSSULWRABKPS-WAYWQWQTSA-N

Isomeric SMILES

C1CC(C/C(=C\C(=O)O)/C1)C(F)(F)F

Canonical SMILES

C1CC(CC(=CC(=O)O)C1)C(F)(F)F

Origin of Product

United States

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